Product packaging for Sodium 2-hydroxy-p-anisate(Cat. No.:CAS No. 25832-67-1)

Sodium 2-hydroxy-p-anisate

Cat. No.: B3188929
CAS No.: 25832-67-1
M. Wt: 190.13 g/mol
InChI Key: IMQSNSCNADEFIR-UHFFFAOYSA-M
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Description

Overview of Phenolic and Methoxy-Substituted Aromatic Carboxylates in Chemical Research

Phenolic and methoxy-substituted aromatic carboxylates are a significant subgroup of substituted benzoates. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring profoundly influences the electronic properties and reactivity of the molecule. ucalgary.camdpi.com These substituents can enhance the compound's utility in various applications, including the synthesis of pharmaceuticals and other complex organic molecules. acs.orgresearchgate.net

The interplay between the hydroxyl and methoxy groups, along with the carboxylate function, creates a unique chemical environment. This environment allows for a range of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions at the carboxylate group. evitachem.com The position of these substituents on the benzene (B151609) ring further dictates the compound's specific properties and reactivity. ucalgary.ca Research has shown that the antioxidant activities of phenolic acids are promoted by the presence of methoxyl and phenolic hydroxyl groups. researchgate.net

Historical Perspectives on the Discovery and Initial Synthesis of 2-Hydroxy-4-methoxybenzoic Acid and its Salts

2-Hydroxy-4-methoxybenzoic acid, the parent acid of sodium 2-hydroxy-p-anisate, has been isolated from natural sources, notably from the roots of plants like Hemidesmus indicus. medchemexpress.comnih.gov Its isolation and characterization were significant milestones in the study of natural products. nih.gov

Early synthetic methods for 2-hydroxy-4-methoxybenzoic acid and its derivatives often involved multi-step processes starting from simpler aromatic precursors. diva-portal.org One common approach involves the selective methylation of a dihydroxybenzoic acid derivative. diva-portal.org Another method starts with the oxidation of a corresponding aldehyde. The synthesis of its sodium salt, this compound, is typically achieved through a straightforward neutralization reaction of the acid with a sodium base.

Structural Significance of Sodium 2-hydroxy-4-methoxybenzoate within Aromatic Chemical Systems

The molecular structure of this compound is key to its chemical behavior. The molecule consists of a sodium cation and a 2-hydroxy-4-methoxybenzoate anion. nih.gov The anion features a benzene ring substituted with a hydroxyl group, a methoxy group, and a carboxylate group. The relative positions of these groups (hydroxyl at position 2, methoxy at position 4, and carboxylate at position 1) are crucial. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group, which influences the compound's conformation and reactivity. The crystal structure of related compounds has been a subject of study to understand these interactions better. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C8H7NaO4
Molecular Weight 190.13 g/mol nih.gov
CAS Number 25832-67-1 nih.gov

Current Research Landscape and Academic Interest in 2-Hydroxy-4-methoxybenzoate Derivatives

Current research on 2-hydroxy-4-methoxybenzoate and its derivatives is multifaceted, spanning various scientific disciplines. In medicinal chemistry, these compounds are being investigated for their potential biological activities. medchemexpress.comphcog.com For instance, 2-hydroxy-4-methoxybenzoic acid has been studied for its anti-inflammatory and antioxidant properties. nih.gov

In materials science, derivatives of 2-hydroxy-4-methoxybenzoic acid are being explored as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The ability of the hydroxyl and carboxylate groups to coordinate with metal ions makes them valuable building blocks for creating novel materials with interesting structural and functional properties. researchgate.net Furthermore, research continues into the synthesis of new derivatives to explore how modifications to the basic structure impact the compound's properties and potential applications. nih.gov

Referenced Compounds

Table 2: List of Compound Names

Compound Name
This compound
2-Hydroxy-4-methoxybenzoic acid
Sodium 2-[hydroxy(phenyl)methyl]benzoate evitachem.comfluorochem.co.uk
Sodium; 2-hydroxy-5-(4-nitro-phenylazo)-benzoate nih.gov
4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT chemicalbook.com
Potassium 2-hydroxy-4-methoxybenzoate
2-Hydroxy-4-methoxybenzoic acid methyl ester chemimpex.com
3-Hydroxy-4-methoxybenzoic acid chemicalbook.com
2-hydroxy-4,5-dimethoxybenzoic acid google.com
Methyl 4-hydroxy-2-methoxybenzoate diva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NaO4 B3188929 Sodium 2-hydroxy-p-anisate CAS No. 25832-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25832-67-1

Molecular Formula

C8H7NaO4

Molecular Weight

190.13 g/mol

IUPAC Name

sodium;2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

IMQSNSCNADEFIR-UHFFFAOYSA-M

SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+]

Other CAS No.

25832-67-1

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Sodium 2 Hydroxy 4 Methoxybenzoate

Classical and Established Synthetic Pathways for 2-Hydroxy-4-methoxybenzoic Acid and its Salts.innovareacademics.intandfonline.combenchchem.comsigmaaldrich.commedchemexpress.comfoodb.ca

The traditional synthesis of 2-hydroxy-4-methoxybenzoic acid and its corresponding sodium salt involves several well-established chemical transformations. These methods often begin with readily available aromatic precursors and modify them through a series of reactions.

Esterification and Saponification Routes

A common strategy involves the initial synthesis of a methyl ester derivative, methyl 2-hydroxy-4-methoxybenzoate, which is then hydrolyzed to the final acid or salt.

Esterification: The synthesis often starts with 2,4-dihydroxybenzoic acid. This precursor is subjected to esterification to protect the carboxylic acid group, followed by a selective methylation of the hydroxyl group at the 4-position. Alternatively, 4-methoxysalicylic acid can be directly esterified. tandfonline.com A typical laboratory-scale synthesis involves refluxing 4-methoxysalicylic acid with dimethyl sulfate (B86663) in the presence of sodium bicarbonate in acetone. This process yields methyl 2-hydroxy-4-methoxybenzoate. Another approach is the acid-catalyzed esterification of 4-hydroxy-2-methoxybenzoic acid with methanol (B129727).

Saponification: Following the formation of the ester, the next step is saponification. This is a hydrolysis reaction carried out under basic conditions. The ester is treated with a strong base, such as sodium hydroxide (B78521), which cleaves the ester bond to form the sodium salt of the carboxylic acid (Sodium 2-hydroxy-4-methoxybenzoate) and the corresponding alcohol as a byproduct. The basic hydrolysis of esters is generally an irreversible process.

A specific method for producing potassium 4-methoxysalicylate, a related salt, involves the methylation of 2,4-resorcylic acid with methyl sulfate in an alkaline solution. google.com The resulting 4-methoxysalicylic acid is then neutralized with potassium hydroxide. google.com A similar neutralization with sodium hydroxide would yield Sodium 2-hydroxy-p-anisate.

Table 1: Comparison of Esterification Methods
Starting MaterialReagentsProductKey Conditions
4-Methoxysalicylic acidDimethyl sulfate, Sodium bicarbonate, AcetoneMethyl 2-hydroxy-4-methoxybenzoateReflux with stirring under nitrogen
4-Hydroxy-2-methoxybenzoic acidMethanol, Acid catalystMethyl 4-hydroxy-2-methoxybenzoateN/A
3-Hydroxy-4-nitrobenzoic acidMethanol, Conc. H₂SO₄Methyl 3-hydroxy-4-nitrobenzoateStirring at 65 °C

Alkylation and Acylation Strategies

Alkylation and acylation reactions, particularly Friedel-Crafts type reactions, are fundamental in building the carbon skeleton and introducing necessary functional groups on the aromatic ring. mdpi.com These reactions involve the substitution of an aromatic proton with an alkyl or acyl group, respectively, typically using a strong Lewis acid catalyst. mdpi.com

Alkylation: A key alkylation step in synthesizing derivatives of 2-hydroxy-4-methoxybenzoic acid is O-methylation. For instance, starting from 2,4-dihydroxybenzophenone (B1670367), selective methylation of the 4-hydroxyl group can be achieved using a methyl halide under basic conditions with a phase transfer catalyst. In one documented synthesis, methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF.

Acylation: While direct acylation to form the benzoic acid is less common, acylation reactions are crucial for creating intermediates. For example, Friedel-Crafts acylation can be used to introduce a keto group, which can then be modified. In a multi-step synthesis, acylation of an amine with 3-amino-4-(methoxycarbonyl)benzoic acid has been reported as a key step in building more complex molecules.

Table 2: Examples of Alkylation Reactions
Starting MaterialAlkylating AgentCatalyst/BaseProduct
2,4-DihydroxybenzophenoneMethyl halideAlkali liquor, Phase transfer catalyst2-Hydroxy-4-methoxybenzophenone
Methyl 3-hydroxy-4-methoxybenzoate1-Bromo-3-chloropropanePotassium carbonateMethyl 3-(3-chloropropoxy)-4-methoxybenzoate
2,4-Resorcylic acidMethyl sulfateSodium hydroxide4-Methoxysalicylic acid

Functional Group Interconversions on Aromatic Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. This is particularly useful when direct introduction of a desired group is challenging.

One classical route starts with 1-chloro-2,3-dimethoxybenzene. Through a series of steps, an aldehyde group is introduced, which is subsequently oxidized to form the corresponding carboxylic acid. Another FGI strategy involves the selective O-methylation and dealkylation of precursors.

In a different synthetic pathway, methyl 3-hydroxy-4-methoxybenzoate undergoes nitration to introduce a nitro group onto the aromatic ring. This nitro group is then reduced to an amino group using a catalyst like powdered iron in acetic acid. This transformation from a nitro to an amino group is a common and vital FGI in the synthesis of many aromatic compounds.

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in the Synthesis of 2-Hydroxy-4-methoxybenzoate

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes the use of less toxic reagents, development of one-pot processes, and utilization of biocatalysis.

One patented method for preparing 2-hydroxy-4-methoxybenzophenone avoids the use of highly toxic dimethyl sulfate by employing a phase transfer catalyst, which simplifies the process and makes it more environmentally benign. Another "one-pot" process for producing alkali metal methoxybenzoates has been developed, which is noted for its low alkali consumption and minimal environmental pollution. google.com

Biocatalysis offers a promising green alternative to traditional chemical methods. For instance, decarboxylases from microbial sources, such as Arthrobacter sp., have been identified that can regio-selectively introduce a carboxyl group into resorcinol (B1680541) derivatives to produce compounds like 4-methoxysalicylic acid. ebi.ac.uknih.gov This enzymatic carboxylation uses bicarbonate as a C1 building block, representing a sustainable route for CO2 utilization. ebi.ac.uknih.gov Whole-cell biocatalysts, such as Escherichia coli expressing the decarboxylase gene, have been successfully used for this purpose. nih.gov

Catalyst Development for Enhanced Synthesis Efficiency

The development of novel and more efficient catalysts is crucial for optimizing the synthesis of this compound.

Phase Transfer Catalysis: As mentioned, phase transfer catalysts (PTCs) have been effectively used in the methylation of dihydroxy precursors. PTCs facilitate the reaction between reactants present in different phases (e.g., an aqueous and an organic phase), often leading to higher yields, milder reaction conditions, and simplified workup procedures. princeton.edu For example, polyethylene (B3416737) glycol has been used as a PTC for the synthesis of methylene (B1212753) diesters. lookchem.com

Metal and Acid Catalysis: In a novel approach, a vanadium-based catalyst has been shown to efficiently convert 3-hydroxy-4-methoxybenzaldehyde directly into its corresponding methyl ester, methyl 3-hydroxy-4-methoxybenzoate, in the presence of hydrogen peroxide. For the reduction of nitro groups, powdered iron in acetic acid has proven to be an effective catalyst. mdpi.com In contrast, other common hydrogenation catalysts like Raney/Ni or Pd/C were found to be less effective in certain syntheses, highlighting the importance of catalyst selection for specific transformations. mdpi.com

Biocatalysis: The use of enzymes as catalysts is a rapidly growing area. Cytochrome P450 enzymes have been engineered to catalyze stereoselective oxidations on substituted benzenes under mild conditions. uq.edu.au Specifically, a variant of the CYP199A4 enzyme showed activity with 4-methoxybenzoic acid. uq.edu.au Furthermore, enzymes like benzoic acid decarboxylases are recognized as efficient biocatalysts due to their robustness and high regioselectivity. researchgate.net

Table 3: Catalyst Applications in Synthesis
Reaction TypeCatalystStarting Material ExampleProduct ExampleBenefit
MethylationPhase Transfer Catalyst2,4-Dihydroxybenzophenone2-Hydroxy-4-methoxybenzophenoneAvoids toxic reagents, simpler process
EsterificationVanadium-catalyst3-Hydroxy-4-methoxybenzaldehydeMethyl 3-hydroxy-4-methoxybenzoateDirect conversion, high efficiency
Nitro ReductionPowdered IronMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateEffective reduction
CarboxylationOrsellinic acid decarboxylase (Biocatalyst)Resorcinol derivatives4-Methoxysalicylic acidSustainable, uses CO2 source

Solvent-Free and Microwave-Assisted Methodologies

The synthesis of sodium 2-hydroxy-4-methoxybenzoate and related hydroxybenzoic acids has traditionally relied on methods that often require high temperatures, high pressures, and the use of organic solvents. However, contemporary research has focused on developing more sustainable and efficient synthetic routes, with solvent-free and microwave-assisted methodologies emerging as promising alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. In the context of producing compounds like sodium 2-hydroxy-4-methoxybenzoate, this approach typically involves the direct reaction of solid reactants. One notable example is the Kolbe-Schmitt reaction, a cornerstone in the synthesis of aromatic hydroxy acids. wikipedia.org While traditionally conducted in a solvent, variations of this reaction can be performed under solvent-free conditions. For instance, the carboxylation of a phenoxide can be achieved by heating it with carbon dioxide under pressure. wikipedia.org

Recent advancements have explored the use of inorganic solids as supports or catalysts to facilitate solvent-free reactions. For example, the isomerization of allylbenzenes, a related transformation in natural product synthesis, has been successfully carried out under solvent-free conditions using KF/Al2O3 with microwave irradiation. nih.gov This demonstrates the potential for solid-supported, solvent-free methods to be applied to a wider range of organic transformations, including the synthesis of benzoate (B1203000) derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has gained considerable traction as a powerful tool for accelerating chemical reactions. rroij.com This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rroij.comresearchgate.net

The application of microwave irradiation to the synthesis of benzoate derivatives, including those with hydroxy and methoxy (B1213986) substituents, has been documented. smolecule.com For example, the esterification of 4-hydroxybenzoic acid with various alcohols has been achieved under microwave irradiation, demonstrating the feasibility of this technology for creating the core benzoate structure. researchgate.net Furthermore, microwave-assisted methodologies have been employed for the synthesis of more complex molecules incorporating the benzoate scaffold. researchgate.net

A key reaction in the synthesis of sodium 2-hydroxy-4-methoxybenzoate is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. wikipedia.orgresearchgate.net Microwave-assisted aqueous Kolbe-Schmitt synthesis (MAKS) has been shown to produce higher yields in shorter reaction times compared to conventional heating methods due to faster heating and higher mean reaction temperatures. researchgate.net The methylation of dihydroxybenzene derivatives, a related process, has also been effectively carried out using a focused microwave reactor. researchgate.net

The synergy between solvent-free conditions and microwave assistance is particularly noteworthy. Solvent-free microwave-assisted reactions can offer a "green" and highly efficient synthetic pathway. nih.gov This approach has been successfully used for various organic transformations, including the conversion of essential oil allylbenzenes into corresponding aldehydes. nih.gov

Optimization of Reaction Conditions and Yields

Parameter Studies for Maximizing Product Formation and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of sodium 2-hydroxy-4-methoxybenzoate. Key parameters that are typically investigated include temperature, pressure, reaction time, and the nature and concentration of reactants and catalysts.

The Kolbe-Schmitt reaction, a fundamental process for synthesizing hydroxybenzoic acids, is highly sensitive to reaction conditions. wikipedia.org Traditionally, this reaction is carried out at elevated temperatures (around 125°C) and high pressures (approximately 85-100 atm) to achieve high conversion rates. wikipedia.orgresearchgate.net Studies have shown that lowering the temperature can decrease the total yield of the desired products. mdpi.com For instance, in a study on the carboxylation of sodium phenolate (B1203915), decreasing the temperature from 150°C to 120°C resulted in a drop in the total yield from 95% to 57%. mdpi.com

The choice of cation (e.g., sodium vs. potassium) in the phenoxide salt can also influence the regioselectivity of the carboxylation. wikipedia.org Using potassium hydroxide to form the phenoxide can favor the formation of the para-hydroxybenzoic acid isomer. wikipedia.org

In microwave-assisted synthesis, power and irradiation time are critical parameters. Studies on microwave-assisted esterification have shown that optimizing these factors is essential for achieving maximum yield. researchgate.net Similarly, in the microwave-assisted degradation of lignin (B12514952), a complex polymer containing aromatic structures, both microwave time and power were found to significantly impact the yield of phenolic products. mdpi.com

The concentration of reactants and the use of additives can also play a vital role. In the homogeneous carboxylation of phenolates in DMSO, the concentration of the phenolate and the presence of water were shown to affect the yield and selectivity. mdpi.com The addition of basic additives like sodium salts of mesitol or tert-butylcalix wikipedia.orgarene was found to enhance the reaction, increasing the yield of hydroxybenzoic acids. mdpi.com

The following table summarizes the impact of various parameters on the synthesis of hydroxybenzoic acids, providing insights applicable to the optimization of sodium 2-hydroxy-4-methoxybenzoate production.

ParameterEffect on Yield/PurityExample Study/ReactionCitation
TemperatureHigher temperatures generally increase reaction rates and yields, but can also lead to side products. Optimal temperature is a balance.Kolbe-Schmitt reaction: Decreasing temperature from 150°C to 120°C reduced total yield from 95% to 57%. mdpi.com
PressureHigh CO2 pressure is crucial for efficient carboxylation in the Kolbe-Schmitt reaction.Industrial Kolbe-Schmitt reaction is carried out at ~85 bar. researchgate.net
Microwave Power & TimeOptimizing microwave power and irradiation time is essential for maximizing yields and minimizing reaction times in MAOS.Microwave-assisted esterification and lignin degradation showed strong dependence on these parameters for product yield. researchgate.netmdpi.com
Cation ChoiceThe choice of alkali metal (e.g., Na vs. K) in the phenoxide can influence the regioselectivity of carboxylation.Use of potassium hydroxide in the Kolbe process can favor the formation of 4-hydroxybenzoic acid. wikipedia.org
Additives/PromotersBasic additives can enhance reaction rates and yields.Addition of sodium mesitolate in the carboxylation of phenolate increased the yield of hydroxybenzoic acids. researchgate.netmdpi.com

Selectivity Control in Multi-Functionalized Systems

Controlling selectivity is a significant challenge in the synthesis of multi-functionalized aromatic compounds like sodium 2-hydroxy-4-methoxybenzoate, which possesses both a hydroxyl and a methoxy group. The regioselectivity of the carboxylation step is particularly critical in determining the final product distribution.

In the context of the Kolbe-Schmitt reaction, the position of CO2 incorporation into the aromatic ring can be influenced by several factors. The nature of the alkali metal cation is a well-known factor; for instance, sodium phenoxide tends to yield the ortho-isomer (salicylic acid), while potassium phenoxide favors the para-isomer. wikipedia.org The temperature of the reaction also plays a crucial role in determining the regiochemistry of the carboxylation. wikipedia.org

For substrates with multiple hydroxyl groups or other substituents, achieving selective functionalization requires careful control of the reaction conditions. In the synthesis of hydroxy-substituted aminobenzothiazole derivatives, a multi-step process involving protection and deprotection of functional groups was employed to achieve the desired substitution pattern. acs.org A similar strategy of using protecting groups could be envisioned for directing the carboxylation in the synthesis of 2-hydroxy-4-methoxybenzoic acid.

Furthermore, the development of directing groups that can be easily introduced and removed offers a powerful strategy for controlling site selectivity in C-H activation reactions. nih.gov While not directly applied to the Kolbe-Schmitt reaction, this concept highlights the importance of strategic functionalization to guide reactions towards a specific isomer. For example, the aldehyde group has been used as a removable directing group to achieve meta-arylation of phenols. nih.gov

Recent research has also explored enzymatic approaches for regioselective carboxylation. Decarboxylases have been investigated for their ability to catalyze the regioselective carboxylation of non-natural substrate compounds, offering a potentially highly specific route to desired isomers. google.com

The following table outlines key strategies for controlling selectivity in the synthesis of substituted aromatic acids:

StrategyDescriptionExampleCitation
Choice of CationThe alkali metal cation in the phenoxide salt influences the position of carboxylation.Sodium phenoxide favors ortho-carboxylation, while potassium phenoxide favors para-carboxylation in the Kolbe-Schmitt reaction. wikipedia.org
Reaction TemperatureTemperature can significantly affect the regioselectivity of the carboxylation.The regiochemistry of carboxylation in the synthesis of 3-hydroxy-2-naphthoic acid is sensitive to temperature. wikipedia.org
Protecting GroupsTemporarily blocking one reactive site to allow reaction at another.A regioselective protection-deprotection strategy was used in the synthesis of methyl hydroxy-methoxybenzoates. researchgate.net
Directing GroupsFunctional groups that guide the reaction to a specific position on the aromatic ring.The aldehyde group can be used as a removable directing group for meta-selective C-H arylation of phenols. nih.gov
Enzymatic CatalysisUtilizing enzymes for highly specific transformations.Decarboxylases have been studied for the regioselective carboxylation of phenolic compounds. google.com

Purification and Isolation Techniques in Laboratory Scale Synthesis

Following the synthesis of sodium 2-hydroxy-4-methoxybenzoate, effective purification and isolation are essential to obtain a product of high purity. Common laboratory-scale techniques include crystallization, extraction, and chromatography.

Crystallization: This is a primary method for purifying solid compounds. After the reaction, the crude product mixture is often cooled to induce crystallization. The choice of solvent is critical for successful recrystallization. For potassium 2-hydroxy-4-methoxybenzoate, recrystallization from 50% aqueous ethanol (B145695) has been reported to achieve a purity of ≥98%. The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the desired compound, while impurities remain in the mother liquor.

Extraction: Liquid-liquid extraction is frequently used to separate the desired product from the reaction mixture, especially after aqueous work-up. The crude product is partitioned between two immiscible solvents, typically an aqueous phase and an organic solvent like ethyl acetate (B1210297) or diethyl ether. ajchem-a.comnih.gov The choice of solvent and the pH of the aqueous layer are crucial for efficient separation. For acidic compounds like 2-hydroxy-4-methoxybenzoic acid, adjusting the pH to be acidic will protonate the carboxylate, making it more soluble in an organic solvent. Conversely, in its salt form (sodium 2-hydroxy-4-methoxybenzoate), it will be more soluble in the aqueous phase.

Chromatography: For more challenging separations or to achieve very high purity, column chromatography is a powerful technique. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or a mixture of solvents). rsc.org Separation is based on the differential adsorption of the components of the mixture to the stationary phase. In the synthesis of related compounds, column chromatography with solvent gradients (e.g., methanol in dichloromethane) has been used for purification. rsc.org

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration. google.com The filter cake is then typically washed with a small amount of cold solvent to remove any remaining impurities from the surface of the crystals. ajchem-a.com

Drying: The final step in the isolation process is drying the purified product to remove any residual solvent. This can be done under vacuum or in an oven at a suitable temperature. niscpr.res.in

The selection of the appropriate purification and isolation technique depends on the physical and chemical properties of sodium 2-hydroxy-4-methoxybenzoate and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often employed to achieve the desired level of purity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For the parent acid, 2-hydroxy-4-methoxybenzoic acid, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl and carboxylic acid protons.

The aromatic region would typically display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically around δ 3.8 ppm. The phenolic hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent. Upon formation of the sodium salt, the carboxylic acid proton is replaced by a sodium ion, leading to the disappearance of its signal in the ¹H NMR spectrum. The chemical shifts of the aromatic and methoxy protons are not expected to change significantly.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. A study on 2-hydroxy-4-methoxybenzoic acid reported the following ¹³C NMR chemical shifts. nih.gov The spectrum exhibited signals for all eight carbon atoms present in the molecule. nih.gov

The carboxyl carbon (C=O) is typically observed at a downfield chemical shift. nih.gov A key signal supporting the presence of the carboxylic acid group was identified as a quartet at δ 174.2 ppm. nih.gov The aromatic carbons attached to the electron-donating hydroxyl and methoxy groups appear at characteristic chemical shifts, with three doublets observed at δ 101.0, 108.1, and 132.4 ppm, and two singlets at δ 164.6 and 168.8 ppm, confirming the trisubstituted aromatic ring. nih.gov The methoxy carbon (-OCH₃) would appear at a characteristic upfield chemical shift.

Upon conversion to the sodium salt, the most significant change in the ¹³C NMR spectrum is expected for the carboxyl carbon, which would likely experience a slight upfield or downfield shift due to the change in its electronic environment upon deprotonation. The chemical shifts of the aromatic and methoxy carbons are anticipated to be minimally affected.

Table 1: Predicted ¹³C NMR Chemical Shifts for Sodium 2-hydroxy-p-anisate (based on data for 2-hydroxy-4-methoxybenzoic acid)

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O~174.2Carboxylate carbon, shift may vary slightly from the parent acid.
C-OH~168.8Aromatic carbon attached to the hydroxyl group.
C-OCH₃~164.6Aromatic carbon attached to the methoxy group.
Aromatic CH101.0, 108.1, 132.4Aromatic methine carbons.
-OCH₃Upfield regionMethoxy carbon.

Data is based on reported values for 2-hydroxy-4-methoxybenzoic acid and is for illustrative purposes. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, aiding in the assignment of the aromatic signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. google.com This would allow for the definitive assignment of each protonated aromatic carbon by correlating its ¹³C signal with the signal of its attached ¹H. google.com The methoxy carbon would also show a correlation to the methoxy protons. google.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-hydroxy-4-methoxybenzoic acid shows characteristic absorption bands for the hydroxyl, carboxylic acid, and methoxy functional groups, as well as for the aromatic ring. A reported FTIR spectrum (KBr) for the parent acid showed bands at 1650 cm⁻¹ and 1620 cm⁻¹ corresponding to the C=O of the carboxylic acid group and aromatic C=C stretching vibrations, respectively. nih.gov

The broad O-H stretching vibration of the carboxylic acid would typically appear in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch would also be present in this region. The C=O stretching vibration of the carboxylic acid dimer is a strong band typically found around 1700-1680 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would also be present in the fingerprint region (below 1500 cm⁻¹).

Upon formation of the sodium salt, the most significant changes in the FTIR spectrum would be the disappearance of the broad carboxylic acid O-H stretch and the shift of the C=O stretching vibration. The carboxylate group (COO⁻) gives rise to two characteristic bands: an asymmetric stretching vibration (νₐₛ) typically in the range of 1610-1550 cm⁻¹ and a symmetric stretching vibration (νₛ) in the range of 1420-1300 cm⁻¹.

Table 2: Expected FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretching3400-3200 (broad)
Aromatic C-HStretching3100-3000
Carboxylate (COO⁻)Asymmetric Stretching1610-1550 (strong)
Aromatic C=CStretching~1620 and ~1500
Carboxylate (COO⁻)Symmetric Stretching1420-1300 (strong)
C-O (methoxy)Stretching~1250
Aromatic C-HOut-of-plane Bending900-675

Expected frequencies are based on general spectroscopic principles and data for similar compounds.

Raman Spectroscopy Applications

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring typically gives a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching vibrations would also be visible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nist.govnih.gov Soft ionization techniques are particularly valuable for obtaining information on the intact molecule, while tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, enabling the determination of its elemental formula. For this compound (C₈H₇NaO₄), the exact mass is a critical piece of data for its definitive identification. nih.gov The monoisotopic mass, which is the mass of the ion with the most abundant isotopes, has been computed with high precision. nih.govnih.gov

Table 1: HRMS Data for this compound

Property Value Reference
Molecular Formula C₈H₇NaO₄ nih.gov
Exact Mass 190.02420298 Da nih.govnih.gov
Monoisotopic Mass 190.02420298 Da nih.govnih.gov

Data computed by PubChem. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method extensively used for analyzing thermally labile and non-volatile molecules, making it well-suited for ionic compounds like this compound. nih.govlibretexts.org This technique typically generates gas-phase ions of the intact molecule with minimal fragmentation, allowing for clear determination of the molecular weight. nih.govlibretexts.org The analyte, dissolved in a suitable solvent mixture such as chloroform/methanol (B129727), is infused into the ESI source where it is nebulized and desolvated to produce charged droplets that ultimately yield gaseous ions. mdpi.com

For structural analysis, ESI can be coupled with tandem mass spectrometry (ESI-MS/MS). In this setup, the molecular ion (e.g., the sodium adduct [M+Na]⁺ or the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. While a specific fragmentation pattern for this compound is not detailed in the provided sources, the fragmentation of similar benzoate (B1203000) structures often involves characteristic losses, such as the neutral loss of CO₂ from the carboxylate group or cleavages related to the substituent groups on the aromatic ring. nih.gov The interaction of the sodium cation with the molecule can also influence the fragmentation pathways observed in the positive ion mode. mdpi.com

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. researchgate.netiaea.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals broad absorption bands characteristic of the chromophores within the molecule. upi.edu

For this compound, the primary chromophore is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and sodium carboxylate (-COO⁻Na⁺) groups attached to the ring act as auxochromes, modifying the energy of the electronic transitions and thus the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. upi.edu The spectrum is expected to show absorptions arising from π → π* transitions within the aromatic system. The presence of multiple auxochromes with lone pairs of electrons can lead to complex spectral patterns. The interpretation of these spectra allows for insights into the electronic structure of the molecule. researchgate.net While specific λmax values for this compound are not available in the cited literature, analysis of related compounds confirms that the number and position of substituents significantly influence the UV-Vis absorption profile. science-softcon.de

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. psu.eduresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive technique for structural determination of crystalline materials. nih.gov It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built and refined. rsc.org This model provides precise data on bond lengths, bond angles, and torsion angles. nih.gov

The analysis also reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding, and van der Waals forces that stabilize the crystal lattice. psu.eduresearchgate.net For ionic compounds like this compound, SCXRD would detail the coordination environment of the sodium cation, showing its interactions with the carboxylate and potentially the hydroxyl oxygen atoms of neighboring molecules.

While a specific crystal structure for this compound is not present in the search results, the structure of the related compound, sodium para-hydroxybenzoate, has been solved. psu.eduresearchgate.net This analysis provides an example of the detailed structural information that can be obtained.

Table 2: Illustrative Single Crystal Data for the Related Compound Sodium para-hydroxybenzoate

Parameter Value
Chemical Formula C₇H₅NaO₃
Crystal System Monoclinic
Space Group P2₁
a (Å) 16.0608 (3)
b (Å) 5.38291 (9)
c (Å) 3.63834 (6)
β (°) 92.8692 (5)
Volume (ų) 314.153

This data is for sodium para-hydroxybenzoate, not this compound, and is presented for illustrative purposes only. psu.edu

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides information on the crystal structure, phase purity, and polymorphism of a compound. While specific, peer-reviewed PXRD data for this compound (the sodium salt of 2-hydroxy-4-methoxybenzoic acid) is not extensively available in the cited literature, the technique's application can be illustrated by examining the closely related compound, Potassium 2-hydroxy-4-methoxybenzoate.

For Potassium 2-hydroxy-4-methoxybenzoate, PXRD is utilized to validate its crystalline structure. The analysis reveals characteristic diffraction peaks at specific 2θ angles, which serve as a fingerprint for the material's crystal lattice. These peaks confirm the long-range order within the solid and can be used for quality control to distinguish it from amorphous material or other crystalline phases.

Table 1: Illustrative PXRD Characteristic Peaks for Potassium 2-hydroxy-4-methoxybenzoate

2θ Angle (°)
12.4
18.7
24.3

Data sourced from an analysis of Potassium 2-hydroxy-4-methoxybenzoate, as specific data for the sodium salt was not available.

Chromatographic and Hyphenated Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating components in a mixture, allowing for the purity assessment and quantitative analysis of a target compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful applicable techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, typically by quantifying its parent compound, 2-hydroxy-4-methoxybenzoic acid, in solution. Validated reverse-phase HPLC (RP-HPLC) methods have been developed for its precise and reproducible determination. colab.wsresearchgate.net

In a representative method, 2-hydroxy-4-methoxybenzoic acid is separated from related compounds, such as its synthetic precursor 2-hydroxy-4-methoxybenzaldehyde (B30951). researchgate.net A good separation can be achieved on a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous solution of 0.1% formic acid (e.g., in a 70:30 v/v ratio) at a flow rate of 1.0 mL/min. researchgate.net The retention time for 2-hydroxy-4-methoxybenzoic acid under these conditions was found to be approximately 14.5 minutes. researchgate.net

Validation studies confirm the method's suitability for routine analysis, demonstrating excellent linearity over a concentration range of 10–300 μg/mL (r > 0.999). colab.wsresearchgate.net The sensitivity of the method is also well-established, with a limit of detection (LOD) of 2.34 μg/mL and a limit of quantification (LOQ) determined for accurate measurement. colab.wsresearchgate.net Furthermore, a rapid and sensitive liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method has been developed for the determination of 2-hydroxy-4-methoxybenzoic acid in biological matrices like rat plasma, showing linearity from 5.05 to 2019.60 ng/mL. nih.gov

Table 2: HPLC Method Parameters for Analysis of 2-Hydroxy-4-methoxybenzoic Acid

Parameter Value / Description Source(s)
Column Reverse-phase C18 colab.wsresearchgate.net
Mobile Phase Methanol and 0.1% aqueous formic acid (70:30, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV or Mass Spectrometry (MS) researchgate.netnih.gov
Retention Time ~14.5 min researchgate.net
Linearity Range 10–300 μg/mL colab.wsresearchgate.net

| Limit of Detection (LOD) | 2.34 μg/mL | colab.wsresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, direct analysis of this compound or its parent acid is challenging due to the presence of polar functional groups (carboxylic acid and hydroxyl), which impart low volatility and thermal instability. colostate.edumdpi.com

To overcome this, a crucial derivatization step is required prior to GC-MS analysis. nih.govnih.gov This process involves converting the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups into less polar, more volatile, and more thermally stable moieties. mdpi.com Silylation is a common and effective derivatization method for this class of compounds, often using reagents to form trimethylsilyl (B98337) (TMS) esters and ethers. mdpi.comnih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that allows for definitive identification. nih.gov Predicted GC-MS spectra for both non-derivatized and TMS-derivatized 2-hydroxy-4-methoxybenzoic acid are available, indicating the expected fragmentation patterns that can be used for its characterization. foodb.ca The fragmentation is influenced by the positions of the functional groups on the benzene ring, allowing for the differentiation of isomers. nih.govnih.gov

Table 3: General Approach for GC-MS Analysis of 2-Hydroxy-4-methoxybenzoic Acid

Step Description Rationale Source(s)
1. Sample Preparation Conversion to the free acid form if starting from the salt. To enable derivatization. N/A
2. Derivatization Reaction with a silylating agent (e.g., BSTFA) to form a TMS derivative. Increases volatility and thermal stability for GC analysis. mdpi.comnih.govnih.gov
3. GC Separation Separation on a capillary column (e.g., nonpolar or medium-polarity). To isolate the analyte derivative from the sample matrix. nih.gov

| 4. MS Detection | Electron Ionization (EI) is used to fragment the molecule, and a mass analyzer detects the fragments. | Provides a characteristic mass spectrum for structural confirmation and quantification. | nih.govfoodb.ca |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2-hydroxy-4-methoxybenzoic acid
Potassium 2-hydroxy-4-methoxybenzoate
2-hydroxy-4-methoxybenzaldehyde
Methanol
Acetonitrile
Formic Acid

Reactivity and Mechanistic Investigations of Sodium 2 Hydroxy 4 Methoxybenzoate

Reactions at the Carboxylate Moiety

The carboxylate group is a primary site for reactions such as decarboxylation, conversion to esters and amides, and salt metathesis.

The decarboxylation of salicylic (B10762653) acid and its derivatives has been a subject of extensive mechanistic investigation. The reaction involves the removal of the carboxylate group as carbon dioxide, typically at elevated temperatures, to yield a phenol (B47542). For 2-hydroxy-4-methoxybenzoic acid, this reaction would produce 3-methoxyphenol.

The mechanism of this reaction is generally considered to be a bimolecular electrophilic substitution (SE2). libretexts.org Studies on various substituted salicylic acids have shown that the reaction is facilitated by electron-donating groups in the ortho and para positions relative to the carboxylate. researchgate.netresearchgate.net The para-methoxy group in 2-hydroxy-4-methoxybenzoic acid is a strong electron-donating group, which increases the electron density on the ring carbon atom bonded to the carboxylate group. This enhanced nucleophilicity of the ring facilitates the key step of the reaction: a proton attack on this carbon atom, leading to the formation of a σ-complex intermediate that then expels carbon dioxide. researchgate.net

The reaction kinetics are often pseudo-first-order. The rate-determining step is believed to be the protonation of the anion at the 1-position of the aromatic ring. Current time information in San Antonio, TX, US. The general mechanism can be summarized as follows:

Initial dissociation of the carboxylic acid to the salicylate (B1505791) anion.

Protonation of the aromatic ring at the carbon atom bearing the carboxylate group (C1).

Loss of carbon dioxide to form the corresponding phenol.

Research comparing the decarboxylation rates of various substituted salicylic acids demonstrates the significant influence of substituents. While a direct kinetic study for Sodium 2-hydroxy-4-methoxybenzoate is not detailed in the reviewed literature, data for related compounds in various solvents provide a clear trend.

Substituted Salicylic AcidSolventTemperature (°C)Relative Rate EnhancementReference
Salicylic acidBenzoic acid200-230Baseline researchgate.net
4-Hydroxysalicylic acidBenzoic acid212Increased researchgate.net
2,4-Dihydroxybenzoic acidResorcinol (B1680541)110-240Increased significantly vs. salicylic acid libretexts.org
4-Aminosalicylic acidBenzoic acid200-230Increased researchgate.net

This table illustrates the qualitative effect of electron-donating groups on the rate of decarboxylation. The 4-methoxy group is expected to produce a similar or greater rate enhancement compared to the 4-hydroxy group.

The carboxylate moiety of Sodium 2-hydroxy-4-methoxybenzoate can be converted into esters and amides, which are important derivatives. These reactions typically proceed via the free carboxylic acid, which can be generated in situ by acidification.

Esterification: The conversion of 2-hydroxy-4-methoxybenzoic acid to its corresponding esters (e.g., methyl 2-hydroxy-4-methoxybenzoate) can be achieved through several methods. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common approach. thermofisher.com However, for hydroxybenzoic acids, a significant challenge is the potential for a competing side reaction: O-alkylation of the phenolic hydroxyl group. nih.gov

To achieve selective esterification at the carboxyl group, various methods have been developed. Microwave-assisted esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. tandfonline.com Another approach involves using catalysts like dried Dowex H⁺/NaI, which can effectively promote esterification under mild conditions, though reaction times can be long for deactivated or sterically hindered substrates. nih.gov

Amide Formation: The synthesis of amides from 2-hydroxy-4-methoxybenzoic acid requires the activation of the carboxyl group to facilitate attack by an amine. A common laboratory method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. However, the presence of the free hydroxyl group can complicate this reaction, potentially requiring a protection-deprotection sequence.

More direct and milder methods utilize coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to mediate amide bond formation between carboxylic acids and amines under gentle conditions, which preserves the integrity of other functional groups like the phenolic hydroxyl. thermofisher.com

Reaction TypeReagents/ConditionsKey FeaturesReference
EsterificationAlcohol, H₂SO₄ (Fischer Esterification)Equilibrium process; risk of O-alkylation side reaction. thermofisher.com
EsterificationAlcohol, Dowex H⁺/NaIMild conditions, but can require long reaction times. nih.gov
EsterificationAlkyl halide, non-quaternizable tertiary amineHomogeneous liquid phase; minimizes O-alkylation. nih.gov
Amide Formation1. SOCl₂ or (COCl)₂; 2. AmineVia acyl chloride; may require protection of -OH group.
Amide FormationAmine, DCC or EDCMild conditions; direct coupling; avoids harsh reagents. thermofisher.com

The sodium cation in Sodium 2-hydroxy-4-methoxybenzoate can be readily exchanged for other cations through salt metathesis reactions. wikipedia.org This process involves reacting the sodium salt with another salt in a solution. The reaction is driven to completion if one of the resulting products is insoluble and precipitates. For example, reacting an aqueous solution of Sodium 2-hydroxy-4-methoxybenzoate with an aqueous solution of silver nitrate (B79036) (AgNO₃) would yield insoluble silver 2-hydroxy-4-methoxybenzoate, which precipitates, leaving sodium nitrate in the solution. Similarly, treatment with salts of divalent cations like calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) can form the corresponding carboxylate salts. The conversion of the sodium salt back to the free carboxylic acid is a simple salt exchange reaction achieved by treatment with a strong acid, such as hydrochloric acid (HCl). researchgate.net

The carboxylate group can also be a site for further derivatization beyond simple esters and amides. For analytical purposes, derivatization is often employed to enhance detectability in techniques like HPLC. libretexts.org This can be achieved by activating the carboxylate with a carbodiimide (B86325) (e.g., EDC) and then reacting it with a "tagging" molecule containing a chromophore or fluorophore. nih.govnih.gov Other derivatives include acyl hydrazides and hydroxamic acids, which can be formed by coupling the activated carboxylic acid with hydrazines or hydroxylamines, respectively. thermofisher.com

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the second major reactive site, primarily undergoing alkylation and acylation to form ethers and esters, respectively. Its reactivity is influenced by its acidity and the steric hindrance from the adjacent carboxylate group.

Alkylation: O-alkylation of the hydroxyl group yields 2-alkoxy-4-methoxybenzoic acid derivatives. This transformation is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The Williamson ether synthesis is a classic method, involving a base such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide. google.comresearchgate.net The use of a phase transfer catalyst can improve reaction efficiency when using methyl halides. google.com

In related dihydroxy systems, studies have shown that the hydroxyl group at the C4 position is more readily alkylated than the hydroxyl group at C2, which is sterically hindered and participates in intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov While Sodium 2-hydroxy-4-methoxybenzoate has only one hydroxyl group, this principle highlights the reduced nucleophilicity of the C2 hydroxyl, which may necessitate stronger reaction conditions for alkylation compared to an unhindered phenol.

Acylation: Acylation of the phenolic hydroxyl group produces 2-acyloxy-4-methoxybenzoic acid derivatives. This is an esterification reaction at the phenol. Standard methods include reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. A key consideration is the potential for the carboxylate group to react under these conditions. To achieve selective acylation at the hydroxyl group, it is often strategic to first protect the carboxylate group, for instance, by converting it to a methyl or ethyl ester. Following the acylation of the hydroxyl group, the carboxylate ester can be selectively hydrolyzed back to the carboxylic acid under basic conditions.

More modern methods allow for the specific acylation of phenolic hydroxyl groups even in the presence of other functionalities. For example, a photoinduced reaction using iridium and nickel catalysts allows for the cross-coupling of phenols with aldehydes to form esters, leaving aliphatic hydroxyl groups untouched. nih.gov

Reaction TypeReagents/ConditionsProduct TypeKey FeaturesReference
O-AlkylationAlkyl halide, K₂CO₃, in solvent (e.g., 2-butanone)Ether (2-alkoxy derivative)Standard Williamson ether synthesis conditions. researchgate.net
O-MethylationDimethyl sulfate, KOH, in waterEther (2,4-dimethoxy derivative)Common method for methylation of phenols. google.com
O-MethylationMethyl halide, base, phase transfer catalystEther (2,4-dimethoxy derivative)Avoids highly toxic dimethyl sulfate. google.com
O-AcylationAcyl chloride or anhydride, pyridineEster (2-acyloxy derivative)Classical method; may require protection of the carboxyl group.-
O-AcylationAldehyde, Ir/Ni photocatalyst, blue lightEster (2-acyloxy derivative)Modern, selective method for phenolic hydroxyls. nih.gov

The arrangement of the hydroxyl group and the carboxylate group in an ortho position makes 2-hydroxy-4-methoxybenzoate an excellent bidentate chelating ligand. Upon deprotonation of both the carboxylic acid and the phenol, the resulting dianion can coordinate with a metal ion through both oxygen atoms, forming a stable six-membered ring. This chelating ability is a hallmark of salicylic acid and its derivatives.

The ligand can coordinate with a wide variety of metal ions, including transition metals and main group metals. The resulting complexes often exhibit distinct geometries and properties. For example, studies on the coordination behavior of a closely related ligand, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid, with Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf) have revealed complex structures where the ligand employs its carboxylate, hydroxyl, and carbonyl functional oxygens in numerous binding modes. tandfonline.com In these complexes, the metal centers typically adopt a pseudo-octahedral geometry. tandfonline.com

The crystal structure of related complexes, such as those formed from ligands derived from 2-hydroxy-4-methoxybenzaldehyde (B30951), show the metal center (e.g., Molybdenum) in an octahedral coordination environment, with the ligand's phenolate (B1203915) oxygen and imine nitrogen defining part of the equatorial plane. researchgate.netresearchgate.net While not the exact molecule, these studies confirm the strong coordinating ability of the 2-hydroxy-4-alkoxy-benzoyl moiety. The stability and structure of these metal complexes are crucial in various applications, including catalysis and material science.

Metal Ion(s)Ligand SystemCoordination GeometryBinding ModeReference
Molybdenum (Mo)Ligand derived from 2-hydroxy-4-methoxybenzaldehydeOctahedralBidentate (via phenolate O, imine N) researchgate.netresearchgate.net
Titanium (Ti), Zirconium (Zr), Hafnium (Hf)2-(2-hydroxy-4-methoxybenzoyl)benzoic acidPseudo-octahedralMultiple modes including chelation via hydroxyl, carboxylate, and carbonyl oxygens tandfonline.com
Various Transition Metals2-hydroxybenzoate (Salicylate)Varies (e.g., Octahedral)Bidentate chelation via hydroxyl and carboxylate oxygens nih.gov

Oxidation Pathways of the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for oxidative reactions. Studies on similar phenolic acids indicate that oxidation can proceed through various mechanisms, often involving radical intermediates. The antioxidant properties of phenolic acids are attributed to their ability to scavenge free radicals, a process centered on the phenolic hydroxyl. nih.gov

The oxidation of hydroxy- and methoxy-benzoic acids, when induced by γ-radiation, involves the formation of OH·-adducts. researchgate.net The subsequent decay pathways of these intermediates determine the final products. For hydroxybenzoic acids, the corresponding peroxyl radicals, formed by the addition of O2, primarily decay by eliminating a hydroperoxyl radical (HO2·) to yield phenol products. researchgate.net In contrast, the intermediates formed from methoxybenzoic acids tend to undergo fragmentation of the benzene (B151609) ring. researchgate.net

Advanced oxidation processes (AOPs), such as the Fenton process (Fe²⁺/H₂O₂), have been shown to be effective in degrading 2-hydroxybenzoic acid, a related compound. researchgate.net The mechanism involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. This process leads to hydroxylation, forming dihydroxybenzoic acid intermediates, and can ultimately result in ring cleavage. researchgate.net The degradation of 2-hydroxybenzoic acid has been observed to follow first-order kinetics. researchgate.net

The antioxidant activity of phenolic acids is governed by mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov The presence of both hydroxyl and methoxy (B1213986) groups enhances these antioxidant activities. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in Sodium 2-hydroxy-4-methoxybenzoate towards electrophilic and nucleophilic substitution is controlled by the directing and activating or deactivating effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻) groups.

Regioselectivity and Substituent Effects

The regioselectivity of electrophilic aromatic substitution is determined by the cumulative electronic effects of the substituents.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directing. This is due to their strong positive mesomeric (+M) or resonance effect, where their lone pair electrons are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. They also exert a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atoms. stackexchange.comquora.com In this molecule, the hydroxyl group is at position 2 and the methoxy group is at position 4. The positions ortho to the hydroxyl group are 1 (occupied by the carboxylate) and 3. The position para to the hydroxyl group is 5. The position ortho to the methoxy group is 3 and 5. Therefore, positions 3 and 5 are strongly activated towards electrophilic attack.

Carboxylate (-COO⁻) Group: This group is deactivating and meta-directing. It withdraws electron density from the ring through a negative inductive effect (-I) and a negative mesomeric effect (-M), making the ring less susceptible to electrophilic attack. The meta positions (3 and 5) are least deactivated.

The combined effect of these groups makes positions 3 and 5 the most probable sites for electrophilic substitution, as they are activated by both the hydroxyl and methoxy groups and are also the meta positions relative to the deactivating carboxylate group.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of 2-hydroxy-4-methoxybenzoic acid provide practical examples of electrophilic aromatic substitution.

Nitration: The nitration of aromatic compounds is typically achieved using a mixed acid of concentrated nitric acid and concentrated sulfuric acid. google.com For the related compound, 4-alkoxybenzoic acid, nitration with 40-80% nitric acid at temperatures between 30-100°C yields the 3-nitro-4-alkoxybenzoic acid. google.com This regioselectivity is consistent with the directing effects of the alkoxy and carboxylic acid groups. By analogy, the nitration of 2-hydroxy-4-methoxybenzoic acid is expected to introduce a nitro group at either position 3 or 5, which are activated by the hydroxyl and methoxy groups.

Halogenation: The halogenation of benzoic acids can be performed using a halogenating agent in the presence of an alkaline compound. google.com This method allows for the high-selectivity production of 2-halogenated benzoic acids. For Sodium 2-hydroxy-4-methoxybenzoate, halogenation would also be directed to the activated positions 3 or 5.

Table 1: Electrophilic Substitution Reactions of 4-substituted Benzoic Acid Derivatives
ReactionStarting Material (Analogue)ReagentsTypical ProductReference
Nitration4-Alkoxybenzoic acid40-80% Nitric Acid (HNO₃)3-Nitro-4-alkoxybenzoic acid google.com
HalogenationBenzoic acidsHalogenating agent (e.g., Br₂, Cl₂) + Alkaline compound2-Halogenated benzoic acids (example for general class) google.com

Influence of the Methoxy Substituent on Reactivity

The presence of the methoxy group also influences the acidity of the phenolic hydroxyl. The electron-donating nature of the methoxy group increases the electron density on the phenoxide oxygen upon deprotonation, which can affect its nucleophilicity and the pKa of the hydroxyl group. Studies comparing p-methoxybenzoic acid and p-hydroxybenzoic acid show that the methoxy group's +M effect is slightly less powerful than that of a hydroxyl group, which influences the acidity of the carboxylic acid. stackexchange.comquora.com Furthermore, research on reactions between phenols and carboxylic acids suggests that an ortho-methoxy group can act as a mild inhibitor, potentially through steric hindrance. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for specific non-enzymatic transformations of Sodium 2-hydroxy-4-methoxybenzoate are not extensively documented in publicly available literature. However, studies on related compounds provide a framework for understanding these aspects.

For instance, the degradation of 2-hydroxybenzoic acid via advanced oxidation processes has been shown to follow first-order kinetics. researchgate.net In the context of enzymatic reactions, kinetic studies on p-Hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of p-hydroxybenzoate, have determined key parameters like dissociation constants for the enzyme-substrate complex and Michaelis constants for the substrates (p-hydroxybenzoate, NADPH, and O₂). researchgate.net Such studies reveal a dramatic, 140,000-fold stimulation in the rate of enzyme reduction in the presence of the substrate. researchgate.net

A comprehensive kinetic study of a transformation of Sodium 2-hydroxy-4-methoxybenzoate would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst) to determine the rate law, rate constant, and activation energy. Thermodynamic studies would focus on measuring enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes to determine the spontaneity and equilibrium position of the reaction.

Table 2: Conceptual Parameters for Kinetic and Thermodynamic Studies
Study TypeParameters to be MeasuredInformation Gained
KineticRate constant (k), Reaction order, Activation energy (Ea)Reaction speed, Dependence on concentration, Temperature sensitivity
ThermodynamicEnthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG)Heat of reaction, Disorder change, Reaction spontaneity

Proposed and Elucidated Reaction Mechanisms

Based on the reactivity patterns, several reaction mechanisms can be proposed for the transformations of Sodium 2-hydroxy-4-methoxybenzoate.

Oxidation via Hydroxyl Radicals: In an advanced oxidation process, the reaction is initiated by the attack of a hydroxyl radical (·OH) on the aromatic ring. The ·OH can add to any of the ring carbons, but the electron-rich positions (3 and 5) are particularly susceptible. This addition forms a hydroxycyclohexadienyl radical intermediate. researchgate.net This radical can then undergo further reactions, such as the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen to form a peroxyl radical, which can lead to ring-opening products. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (Nitration): The mechanism for nitration follows the classical pathway for electrophilic aromatic substitution.

Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring, preferentially at position 3 or 5, which are activated by the -OH and -OCH₃ groups. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, Sodium 3-nitro-2-hydroxy-4-methoxybenzoate or the 5-nitro isomer.

The antioxidant action of the phenolic hydroxyl group can also be described by specific mechanisms like Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl donates its hydrogen atom to a free radical, or Sequential Proton-Loss Electron Transfer (SPLET), where the phenol is first deprotonated to a phenoxide, which then donates an electron. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netscienceopen.comnih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For Sodium 2-hydroxy-p-anisate, DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p), to provide reliable results. rsc.org The optimized geometry provides a stable, low-energy conformation of the molecule. Furthermore, DFT can be used to calculate various electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Geometric Parameters for 2-hydroxy-p-anisate anion using DFT (B3LYP/6-311G(d,p)) (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.41
C2-O(H)1.36
C1-C(O)O1.51
C4-O(CH3)1.37
O-C-O125.0
C3-C4-O120.5
C2-C1-C6119.8

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a basic understanding of electronic structure, it does not account for electron correlation, which can be significant.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, leading to more accurate results. These methods are computationally more demanding than DFT but can provide benchmark-quality data for smaller molecules. For this compound, these methods could be used to obtain highly accurate energies and geometries, which can then be used to validate the results from less computationally expensive methods like DFT.

Quantum chemical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. Theoretical vibrational spectra for this compound can be compared with experimental spectra to aid in the assignment of vibrational bands. researchgate.net

Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to electronic transitions observed in UV-Visible spectroscopy. researchgate.net By applying TD-DFT, one can predict the absorption spectrum of this compound, providing insights into its color and photophysical properties.

Table 2: Calculated Vibrational Frequencies for 2-hydroxy-p-anisate anion (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3450Hydroxyl stretch
ν(C=O)1680Carbonyl stretch
ν(C-O)1250Ether stretch
δ(C-H)1450Aromatic C-H bend

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. scienceopen.com By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution on the molecule, with negative potential regions indicating sites susceptible to electrophilic attack and positive potential regions indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the HOMO of one reactant and the LUMO of another, can also be used to predict reactivity. mdpi.com For this compound, these methods can predict how it might react with other chemical species. Furthermore, computational methods can be used to model the transition states of chemical reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways.

Computational Spectroscopic Property Prediction

In addition to vibrational and electronic spectra, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. rsc.org These predicted spectra can be invaluable for interpreting experimental NMR data and confirming the structure of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-hydroxy-p-anisate anion (Note: The following data is illustrative and represents typical values that would be obtained from such calculations, referenced to a standard.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-COO⁻)170.2
C2 (C-OH)162.5
C3102.8
C4 (C-OCH₃)165.1
C5107.9
C6132.4
C (in OCH₃)55.8

Quantitative Structure-Activity Relationships (QSAR) in a Non-Biological Context

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the structural or property descriptors of a set of chemical compounds with their activities. While frequently employed in drug discovery to predict biological activity, QSAR methodologies are also valuable in a non-biological context for forecasting the physicochemical properties, reactivity, and environmental fate of chemicals. For this compound and related compounds, non-biological QSAR studies can provide insights into properties such as acidity, reactivity towards oxidants, or partitioning behavior in various environmental compartments.

A hypothetical QSAR study for a series of substituted benzoates, including structures analogous to this compound, could be developed to predict a specific non-biological endpoint, such as the rate of a chemical reaction or a particular physicochemical property. Such a study would involve the calculation of various molecular descriptors that quantify the electronic, steric, and hydrophobic characteristics of each molecule.

Detailed Research Findings

In a representative, non-biological QSAR study on a series of substituted benzoates, the objective could be to predict their reactivity, for instance, their rate of oxidation or their acidity (pKa). The fundamental principle of QSAR is that the variation in the observed activity within a series of compounds is a function of the variation in their molecular descriptors.

A typical QSAR model is expressed by a linear or non-linear equation. For a linear model, the equation would take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Activity is the property being predicted (e.g., log(rate constant) or pKa).

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from a statistical analysis of the data.

The selection of descriptors is a critical step in developing a robust QSAR model. For substituted benzoates, relevant descriptors would likely include:

Electronic Descriptors: These quantify the electronic effects of the substituents on the aromatic ring. Examples include the Hammett constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent, and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which can influence the partitioning of the compound between different phases and its accessibility for a reaction.

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Molar refractivity (MR) is a descriptor that accounts for both the volume of the substituent and its polarizability.

For a hypothetical series of substituted sodium benzoates, a QSAR model could be developed to predict their pKa values. The electronic effects of the substituents would be expected to play a significant role. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Below is an interactive data table showcasing a hypothetical dataset for a QSAR study on the pKa of substituted sodium benzoates. The descriptors included are the Hammett constant (σ), logP, and Molar Refractivity (MR).

Based on such a dataset, a multiple linear regression analysis could yield a QSAR equation. For instance, a hypothetical equation for predicting the pKa of this series of compounds might be:

pKa = 4.15 + 1.05(σ) - 0.12(logP) + 0.01(MR)

This equation would suggest that the Hammett constant has the most significant positive correlation with pKa, indicating that electron-withdrawing groups (higher σ) lead to a lower pKa (stronger acid). The contributions of logP and MR in this hypothetical model are less pronounced. Such a model, once validated, could be used to predict the pKa of other substituted benzoates, including this compound.

Derivatization and Chemical Transformations of 2 Hydroxy 4 Methoxybenzoic Acid Analogues

Synthesis of Substituted Esters and Amides

The carboxylic acid functionality of 2-hydroxy-4-methoxybenzoic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of substituted esters and amides.

Esterification:

Esters of 2-hydroxy-4-methoxybenzoic acid are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) yields methyl 2-hydroxy-4-methoxybenzoate. Alternatively, reaction with alkyl halides in the presence of a base like potassium carbonate can also yield esters. A particularly effective method for methylation, including both the carboxylic acid and the phenolic hydroxyl group, involves the use of dimethyl sulphate with potassium hydroxide (B78521). google.com

ReactantReagentProductReference
2-Hydroxy-4-methoxybenzoic acidMethanol, H₂SO₄Methyl 2-hydroxy-4-methoxybenzoateGeneral Knowledge
3-Hydroxy-4-methylbenzoic acid / 3-Methoxy-4-methylbenzoic acidDimethyl sulphate, KOHMethyl 3-methoxy-4-methylbenzoate google.com

Amidation:

The synthesis of amides from 2-hydroxy-4-methoxybenzoic acid typically involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, the reaction of 2-hydroxy-4-methoxybenzoyl chloride with an amine would yield the corresponding N-substituted amide. These methods provide efficient routes to a wide array of amide derivatives. researchgate.net

Starting MaterialCoupling ReagentsAmineProductReference
Fatty AcidDCC, DMAP4-methoxybenzylamineN-(4-methoxybenzyl)alkenamide nih.gov
2-hydroxybenzoic acid derivativeSchotten-Baumann reaction5-methylisoxazol-3-amineN-hydroxybenzoyl derivative researchgate.net

Modifications of the Phenolic Hydroxyl and Methoxy (B1213986) Groups

Modifications of the Phenolic Hydroxyl Group:

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, and the resulting phenoxide can act as a nucleophile. A common modification is O-alkylation, where the phenoxide reacts with an alkylating agent, such as a dialkyl carbonate or an alkyl halide, to form an ether. google.com For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2,4-dimethoxybenzoic acid.

Modifications of the Methoxy Group:

The methoxy group can be cleaved to reveal a hydroxyl group through a process called demethylation. This reaction is often achieved using strong acids like hydrobromic acid or Lewis acids such as aluminum chloride or boron tribromide. google.com For instance, treatment of 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic esters with an excess of aluminum halide can selectively demethylate the para-methoxy group. google.com Selective demethylation can also be achieved using reagents like sodium ethoxide in DMF, particularly for ortho-methoxy groups.

Introduction of New Functional Groups to the Aromatic Core

The aromatic ring of 2-hydroxy-4-methoxybenzoic acid is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. This allows for the introduction of new functional groups at specific positions on the ring.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the hydroxyl and methoxy groups will influence the position of the incoming nitro group. For example, the nitration of 4-alkoxybenzoic acid is a known industrial process. google.com Similarly, the nitration of m-methoxycinnamic acid, a related compound, has been studied, showing that the position of nitration can be controlled by reaction conditions. rsc.org

SubstrateReagentsProductReference
4-Alkoxybenzoic acidConc. HNO₃, Conc. H₂SO₄3-Nitro-4-alkoxybenzoic acid google.com
m-Methoxycinnamic acidHNO₃ (d 1.48) at 0°C4-Nitro-3-methoxycinnamic acid rsc.org

Halogenation:

Halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst or under basic conditions. A method for the production of 2-halogenated benzoic acids involves reacting a benzoic acid derivative with a halogenating agent in the presence of an alkaline compound. google.com

Synthesis of Polyfunctionalized Aromatic Intermediates

The sequential or concurrent application of the aforementioned derivatization and functionalization reactions allows for the synthesis of polyfunctionalized aromatic intermediates from the 2-hydroxy-4-methoxybenzoic acid scaffold.

A notable example is the synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid. This transformation can be achieved by first introducing a hydroxyl group at the 5-position of 2-hydroxy-4-methoxybenzoic acid via oxidation with potassium persulphate in an alkaline medium. The resulting 2,5-dihydroxy-4-methoxybenzoic acid can then be selectively methylated at the 5-position using dimethyl sulphate and a base to afford the desired product. ias.ac.in This polyfunctionalized intermediate is a key component in the synthesis of pharmaceuticals like Acotiamide. google.com

Another approach to synthesizing 2-hydroxy-4,5-dimethoxybenzoic acid involves the selective demethylation of 2,4,5-trimethoxybenzoic acid using a straight-chain or cyclic amine in a polar aprotic solvent. google.com

Starting MaterialKey Transformation(s)ProductReference
2-Hydroxy-4-methoxybenzoic acid1. Oxidation (K₂S₂O₈, NaOH) 2. Methylation (Me₂SO₄, K₂CO₃)2-Hydroxy-4,5-dimethoxybenzoic acid ias.ac.in
2,4,5-Trimethoxybenzoic acidSelective demethylation with piperazine2-Hydroxy-4,5-dimethoxybenzoic acid google.com

Development of Complex Organic Structures from the Benzoate (B1203000) Scaffold

The functionalized benzoate scaffold derived from 2-hydroxy-4-methoxybenzoic acid serves as a valuable starting point for the synthesis of more complex organic structures, including natural products and active pharmaceutical ingredients.

An illustrative example is the synthesis of the protein kinase inhibitor Bosutinib. While the reported synthesis starts from the isomeric 3-methoxy-4-hydroxybenzoic acid, the synthetic strategy highlights the utility of such scaffolds. The synthesis involves a multi-step sequence including esterification of the carboxylic acid, alkylation of the phenolic hydroxyl group, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization and amination reactions to construct the complex quinoline (B57606) core of Bosutinib. mdpi.com This demonstrates how the functional handles on the initial benzoic acid derivative are strategically manipulated to build a significantly more complex and medicinally relevant molecule.

Furthermore, the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) has been utilized in the total synthesis of Urolithin M7, a metabolite of ellagic acid, via an inverse electron-demand Diels-Alder reaction. wikipedia.org This showcases the versatility of the 2-hydroxy-4-methoxy-substituted aromatic ring system as a foundational element in the construction of intricate molecular architectures.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structural backbone of Sodium 2-hydroxy-p-anisate, 2-hydroxy-4-methoxybenzoic acid, serves as a crucial intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and natural products. The sodium salt form is often a key reactive state of the molecule, either generated in situ or used directly to facilitate specific synthetic steps.

Detailed research findings indicate that the parent acid, 2-hydroxy-4-methoxybenzoic acid, is employed in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are a class of heterocyclic compounds investigated for their diverse pharmacological activities sigmaaldrich.com. In such multi-step syntheses, the initial carboxylic acid is typically converted into an ester or an acid hydrazide, which then undergoes cyclization. The formation of the sodium salt (this compound) by deprotonation of the carboxylic acid can be an essential step to enhance its nucleophilicity for subsequent reactions.

Furthermore, the methyl ester of the parent acid, methyl 2-hydroxy-4-methoxybenzoate, has been utilized as a precursor in the enantioselective synthesis of bioactive natural products, including (+)-coriandrone A and B fishersci.com. The strategic placement of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is critical for directing subsequent reactions and building the complex stereochemistry of the target molecules.

The utility of substituted hydroxybenzoic acids as foundational intermediates is a well-established principle in medicinal chemistry. For instance, the structurally related 3-methoxy-4-hydroxybenzoic acid is the starting material for a multi-step synthesis of bosutinib, a protein kinase inhibitor mdpi.com. This synthesis pathway involves a sequence of reactions including esterification, alkylation, nitration, and cyclization, highlighting the role of such molecules as versatile scaffolds. Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951), a derivative of the parent acid, is a key reagent in the total synthesis of Urolithin M7, demonstrating the importance of this substitution pattern in accessing complex natural products wikipedia.org.

Precursor CompoundSynthetic TargetSignificance
2-Hydroxy-4-methoxybenzoic acid1,3,4-Oxadiazole derivatives sigmaaldrich.comPrecursor for pharmacologically relevant heterocycles.
Methyl 2-hydroxy-4-methoxybenzoate(+)-Coriandrone A and B fishersci.comIntermediate in the enantioselective synthesis of natural products.
2-Hydroxy-4-methoxybenzaldehydeUrolithin M7 wikipedia.orgKey reagent for the synthesis of a natural product metabolite.
3-Methoxy-4-hydroxybenzoic acidBosutinib mdpi.comStarting material for a multi-step synthesis of a kinase inhibitor.

Utilization as a Ligand or Co-catalyst in Metal-Mediated and Organocatalytic Reactions

The molecular structure of this compound, featuring both a carboxylate and a phenolic hydroxyl group, makes it an excellent candidate for use as a ligand in coordination chemistry and metal-mediated catalysis. These two groups can act in concert to form a stable chelate ring with a metal ion, thereby influencing the metal's electronic properties, stability, and catalytic activity.

While direct studies on this compound as a ligand are limited, research on closely related structures underscores this potential. A scientific investigation into 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid derivatives confirmed their ability to form stable complexes with Group 4 metals like titanium and zirconium osti.gov. This demonstrates that the 2-hydroxy-4-methoxybenzoyl moiety is effective at coordinating with metal centers.

Moreover, the broader family of hydroxybenzoic acids has been extensively studied as ligands. For example, 2,4,6-trihydroxybenzoic acid forms a wide array of complexes with various metal ions, creating structures ranging from discrete molecular units to extended three-dimensional networks iucr.orgresearchgate.net. The ability of the carboxylate and hydroxyl groups to bridge multiple metal centers is a key feature in the formation of these coordination polymers. It can be inferred that this compound would exhibit similar chelating behavior, making it a potential ligand for creating catalysts with specific steric and electronic properties.

In the realm of organocatalysis, molecules containing both acidic (phenol) and basic (carboxylate) sites can sometimes function as bifunctional catalysts. While there is no specific literature documenting this compound in this role, its structure is amenable to participating in reactions that benefit from simultaneous proton donation and acceptance.

Ligand/Compound FamilyMetal Ions CoordinatedSignificance/Application
2-(2-Hydroxy-4-methoxybenzoyl)benzoic AcidGroup 4 Metals (e.g., Ti, Zr) osti.govForms stable metal alkoxide derivatives, indicating strong ligation potential.
2,4,6-Trihydroxybenzoic AcidVarious s-block and d-block metals iucr.orgresearchgate.netActs as a versatile ligand, forming diverse coordination networks.

Applications in Polymer Chemistry as a Monomer or Additive Precursor

Hydroxybenzoic acids are important monomers in the field of high-performance polymers. Although direct polymerization of this compound is not commonly reported, its parent acid, 2-hydroxy-4-methoxybenzoic acid, represents a potential monomer for synthesizing specialized polyesters and other condensation polymers.

The archetypal monomer in this class is 4-hydroxybenzoic acid, which is polymerized to produce poly(4-hydroxybenzoate), a highly crystalline, thermally stable polymer. It is also a key component, along with 6-hydroxy-2-naphthoic acid, in the synthesis of Vectra®, a well-known liquid crystal polymer (LCP) prized for its exceptional mechanical properties and thermal resistance researchgate.net.

Recent research has focused on utilizing renewable resources for polymer synthesis. Lignin-derived aromatic compounds, such as vanillic and syringic acids, which are structurally related to 2-hydroxy-4-methoxybenzoic acid, are being explored as precursors for performance-advantaged polymers acs.org. These bio-based monomers can be used to create novel copolyesters with tailored thermal and mechanical properties. Given this context, 2-hydroxy-4-methoxybenzoic acid could serve as a specialty monomer to introduce specific functionalities (hydroxyl and methoxy groups) into a polymer backbone, potentially modifying properties such as solubility, thermal stability, or adhesion. The use of the sodium salt, this compound, would be relevant in specific polymerization techniques, such as interfacial polymerization, where the enhanced reactivity of the phenoxide or carboxylate is advantageous.

Use as a Reagent in Specific Chemical Transformations

Beyond its role as an intermediate, this compound and its parent acid can act as key reagents in specific chemical transformations. The carboxylate group is a good nucleophile, while the phenolic hydroxyl and the aromatic ring can undergo various modifications.

As previously noted, 2-hydroxy-4-methoxybenzoic acid is a reagent for the synthesis of 1,3,4-oxadiazole derivatives sigmaaldrich.com. The transformation involves the conversion of the carboxylic acid to a derivative that can undergo cyclization, a specific and crucial step in building the heterocyclic ring system.

In a related application, the in situ formation of a sodium phenoxide from a substituted phenol (B47542) is a key step in methylation reactions. A patented process for producing 2-hydroxy-4-methoxybenzophenone (a UV absorber) involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with an alkali solution (forming a sodium salt) and a methylating agent google.com. This highlights how the sodium salt of a hydroxylated aromatic compound is the key reactive species in achieving selective chemical modification. Therefore, this compound could be used as a reagent to introduce the 2-hydroxy-4-methoxybenzoyl group into other molecules via nucleophilic attack of its carboxylate function.

Analytical Chemistry Standards and Reference Materials

In analytical chemistry, the availability of high-purity reference materials is essential for the accurate identification and quantification of chemical substances. While this compound is not itself listed as a certified reference material (CRM), its parent acid, 2-hydroxy-4-methoxybenzoic acid, is commercially available as a high-purity analytical-grade chemical (99% purity) sigmaaldrich.comsynquestlabs.com.

Such high-purity compounds serve as analytical standards for method development and validation in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The closely related compound, 4-methoxybenzoic acid, is available as a TraceCERT® certified reference material, which is produced under ISO 17025 and ISO 17034 standards and is traceable to primary standards from the National Institute of Standards and Technology (NIST) sigmaaldrich.com.

Furthermore, 2-hydroxy-4-methoxybenzoic acid has been identified as a potential biomarker found in certain plants adooq.comnp-mrd.org. The study of biomarkers requires pure analytical standards to calibrate instrumentation and ensure that measurements are accurate and reproducible. The sodium salt could be readily prepared from the high-purity acid for specific applications where its solubility or other properties are advantageous, for instance, in preparing stock solutions for biological assays.

CompoundAvailability/StatusApplication in Analytical Chemistry
2-Hydroxy-4-methoxybenzoic acidHigh-purity (99%) reagent sigmaaldrich.comsynquestlabs.comAnalytical standard for chromatography; potential biomarker research adooq.comnp-mrd.org.
4-Methoxybenzoic acidCertified Reference Material (TraceCERT®) sigmaaldrich.comCertified standard for quality control, traceable to NIST.

Environmental and Industrial Chemical Research Non Prohibited Aspects

Studies on Chemical Degradation Pathways in Non-Biological Systems

Direct studies on the non-biological degradation of Sodium 2-hydroxy-p-anisate are not extensively documented. However, research on the degradation of similar phenolic compounds, such as 2-hydroxybenzoic acid (salicylic acid), provides valuable insights into potential degradation pathways. Advanced Oxidation Processes (AOPs) are a key area of investigation for the breakdown of such aromatic compounds in aqueous environments.

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to mineralize organic pollutants. Processes like the UV/H2O2 and Fenton processes have been shown to be effective in degrading 2-hydroxybenzoic acid, a structurally similar compound. researchgate.netscielo.br The degradation is influenced by factors such as pH, the concentration of the oxidizing agents, and the intensity of UV light. scielo.br For instance, the Fenton process, which uses a mixture of hydrogen peroxide and ferrous ions, has been demonstrated to be highly effective under acidic conditions for the degradation of 2-hydroxybenzoic acid. researchgate.netscielo.br

The degradation of aromatic compounds like 2-hydroxy-4-methoxybenzoic acid through ozonolysis has also been investigated. The reaction with ozone can lead to the formation of various oxidation products. researchgate.net Furthermore, photodegradation, particularly in the presence of photosensitizers, is another potential pathway for the breakdown of such compounds in the environment. nih.gov

Table 1: Comparison of Advanced Oxidation Processes for Degradation of Structurally Similar Phenolic Compounds

Process Description Key Parameters Effectiveness
UV/H₂O₂ Utilizes ultraviolet light to generate hydroxyl radicals from hydrogen peroxide.UV intensity, H₂O₂ concentration, pHEffective, but can be slower than other AOPs. researchgate.netscielo.br
Fenton Process Employs a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals.pH (acidic conditions are optimal), Fe²⁺ concentration, H₂O₂ concentrationHighly effective with rapid degradation rates under optimal conditions. researchgate.netscielo.br
Ozonolysis Involves the use of ozone (O₃) to oxidize organic compounds.Ozone concentration, pHCan lead to the formation of various oxidation byproducts. researchgate.net
Photocatalysis Uses a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species.Catalyst type and concentration, light intensity, pHA promising method for the degradation of various organic pollutants.

Role as an Intermediate or Byproduct in Industrial Organic Processes

The parent compound, 2-hydroxy-4-methoxybenzoic acid, and its derivatives serve as important intermediates in the synthesis of more complex molecules in various industries. chemimpex.comhlextract.com

In the pharmaceutical sector, 2-hydroxy-4-methoxybenzoic acid is a precursor for the synthesis of certain drugs. biosynth.com For example, its methyl ester, methyl 2-hydroxy-4-methoxybenzoate, is a key intermediate in the development of anti-inflammatory and analgesic agents. chemimpex.com It is also used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives which have potential biological activities.

In the cosmetics industry, derivatives of 2-hydroxy-4-methoxybenzoic acid are utilized in the formulation of skincare products. chemimpex.comhlextract.com For instance, 2-hydroxy-4-methoxybenzophenone, synthesized from related precursors, is used as a UV absorber in sunscreens. google.compatsnap.com The synthesis of cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid also highlights the role of related structures as industrial intermediates. patsnap.comgoogle.com

While its role as a byproduct is less documented, the presence of methoxylated aromatic carboxylic acids in industrial effluents, such as those from olive oil production, suggests that similar compounds can be byproducts of complex organic processes. nih.gov

Analytical Detection and Quantification in Industrial Effluents

The detection and quantification of this compound and related phenolic compounds in industrial effluents are crucial for monitoring and process control. Various analytical techniques are employed for the determination of phenolic compounds in water and wastewater.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the simultaneous detection of multiple phenolic compounds. mdpi.com Coupled with a Diode-Array Detector (DAD), HPLC allows for the identification and quantification of these compounds at low concentrations. mdpi.com Prior to analysis, a sample preparation step, such as Solid-Phase Extraction (SPE), is often necessary to concentrate the analytes and remove interfering substances from the complex matrix of industrial wastewater. mdpi.comnih.gov

Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds. This method often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov

Table 2: Analytical Methods for the Detection of Phenolic Compounds in Aqueous Samples

Technique Principle Sample Preparation Advantages Limitations
HPLC-DAD Separation based on polarity, detection by UV-Vis absorbance.Solid-Phase Extraction (SPE)High sensitivity, suitable for simultaneous analysis of multiple compounds. mdpi.comMay require derivatization for some compounds.
GC-MS Separation based on volatility, detection by mass-to-charge ratio.Liquid-Liquid Extraction (LLE), DerivatizationHigh selectivity and sensitivity, provides structural information. nih.govDerivatization can be time-consuming.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.Minimal, direct injection possible.High separation efficiency, small sample volume.Lower sensitivity compared to HPLC and GC-MS for some applications. nih.gov

Sustainable Chemical Processes Related to its Production or Use

The development of sustainable or "green" chemical processes for the production of this compound and its precursors is an area of ongoing interest. Traditional synthesis methods for related compounds often involve the use of hazardous reagents and solvents.

One approach to greener synthesis is the use of less hazardous solvents and catalysts. For example, a method for the production of 2-hydroxy-4-methoxybenzophenone has been developed that avoids the use of toluene, thereby reducing solvent residue and improving product safety. google.com

Another aspect of sustainable chemistry is the development of efficient, one-pot synthesis methods. A patented method for the preparation of methoxybenzoic acid an alkali metal salt involves a nucleophilic substitution reaction followed by hydrolysis in a one-pot process, which can be more efficient and generate less waste compared to multi-step syntheses. google.com

Furthermore, research into clean synthesis processes for related cosmetic ingredients, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, focuses on recycling byproducts and minimizing waste streams. google.com This includes the recovery and reuse of solvents and the conversion of byproducts into useful materials. google.com

Emerging Research Avenues and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of substituted benzoates, such as Sodium 2-hydroxy-p-anisate, is continually evolving. Traditional methods are giving way to more efficient and environmentally benign strategies. Researchers are increasingly focusing on the development of novel catalytic systems and one-pot synthesis procedures to improve yield, reduce reaction times, and minimize waste.

Recent advancements in the synthesis of related compounds, like 2-substituted benzothiazoles and benzofurans, offer valuable insights into potential new routes for producing substituted benzoates. mdpi.comrjptonline.orgnih.govnih.gov These methodologies often employ transition metal catalysts, such as palladium and copper, to facilitate cross-coupling reactions. The exploration of greener catalysts and solvent-free reaction conditions is a key area of contemporary research. For instance, the use of heterogeneous catalysts that can be easily recovered and recycled presents a significant advantage in sustainable chemical manufacturing. nih.gov

Unexplored Reaction Chemistry and Mechanistic Insights

While the fundamental reactivity of hydroxybenzoates is well-understood, there remain unexplored areas of their chemical behavior. The interplay between the hydroxyl, methoxy (B1213986), and carboxylate groups in this compound can lead to complex reaction pathways that are yet to be fully elucidated. For example, the enzyme p-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of p-hydroxybenzoate, has been a model for understanding enzymatic oxygenation reactions. nih.govresearchgate.netnih.gov Similar mechanistic studies on enzymes that could potentially act on this compound could reveal novel biocatalytic applications.

The investigation of its coordination chemistry with various metal ions could also unveil new materials with interesting electronic or magnetic properties. Furthermore, a deeper understanding of its degradation pathways under different environmental conditions is crucial for assessing its long-term stability and environmental impact.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, with flow chemistry at the forefront of this revolution. vapourtec.comnih.govacs.orgmdpi.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. This technology offers several advantages over traditional batch processing, including enhanced reaction control, improved safety when handling hazardous reagents, and facile scalability. nih.gov

Automated synthesis platforms, integrated with flow reactors, can accelerate the discovery and optimization of new reaction conditions for producing substituted benzoates. mt.com These systems allow for high-throughput screening of catalysts, solvents, and reaction parameters, significantly reducing the time required for process development. The in-situ generation of reactive intermediates, a key feature of flow chemistry, can also enable the use of novel synthetic routes that are not feasible in batch mode. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring

The real-time analysis of chemical reactions provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. mt.commt.com Advanced spectroscopic techniques are increasingly being employed for the in-situ monitoring of organic synthesis. mt.comacs.orgresearcher.lifespectroscopyonline.com For the synthesis and subsequent reactions of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be utilized.

Fiber-optic probes can be directly immersed in the reaction vessel, allowing for continuous data acquisition without the need for sample extraction. acs.org This non-invasive monitoring provides a more accurate representation of the reaction as it occurs. The data obtained from these in-situ techniques can be used to build kinetic models and develop more robust and efficient synthetic processes.

Challenges and Opportunities in Fundamental Chemical Research of Substituted Benzoates

The study of substituted benzoates, a class of compounds that includes this compound, continues to present both challenges and opportunities for fundamental chemical research. One of the primary challenges lies in achieving regioselective synthesis, particularly for polysubstituted aromatic rings. Developing synthetic methods that allow for the precise installation of functional groups at specific positions is an ongoing area of research.

Furthermore, understanding the structure-property relationships of these compounds is crucial for designing new molecules with desired functionalities. For example, the biological activity of many substituted benzoates is highly dependent on the nature and position of the substituents on the benzene (B151609) ring.

The potential for these compounds to form benzene under certain conditions, particularly in the presence of ascorbic acid, is a safety concern that requires careful consideration in their application. nih.govwhiterose.ac.uk However, this reactivity also presents an opportunity to study decarboxylation mechanisms and develop strategies to mitigate unwanted side reactions.

The diverse biological activities exhibited by substituted benzoates, ranging from antimicrobial to potential therapeutic applications, provide a vast landscape for future research. nih.govwhiterose.ac.ukmedchemexpress.combiosynth.comnih.govmdpi.comnih.goveuropa.eu The exploration of their interactions with biological targets and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 2-hydroxy-p-anisate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of 2-hydroxy-p-anisic acid followed by neutralization with sodium hydroxide. Ensure stoichiometric control using pH titration (target pH 7–8) and confirm purity via HPLC with UV detection (λ = 254 nm). Use ACS reagent-grade sodium hydroxide and anhydrous solvents to minimize impurities .

Q. How can researchers verify the purity of this compound using standard analytical techniques?

  • Methodological Answer : Combine chromatographic (e.g., reverse-phase HPLC) and spectroscopic methods (FT-IR, NMR). For HPLC, employ a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Compare retention times and spectral data against certified reference materials. Quantify impurities using USP guidelines for sodium phosphate analogs as a procedural reference .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test solubility in polar solvents (water, methanol) and aprotic solvents (DMSO, DMF) at 25°C. Use gravimetric analysis: dissolve 10 mg increments in 1 mL solvent until saturation. Report results as mg/mL ± standard deviation (n=3). Note that aqueous solubility may require pH adjustment (e.g., dilute HCl/NaOH) to assess ionizable group contributions .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and under UV light (300–400 nm). Analyze degradation products via LC-MS every 30 days. Use Arrhenius modeling to predict shelf life, ensuring data accounts for hydrolytic cleavage of the ester group .

Q. What experimental strategies can differentiate between polymorphic forms of this compound?

  • Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For XRPD, use Cu-Kα radiation (λ = 1.5406 Å) and a scan rate of 2°θ/min. DSC should be run at 10°C/min under nitrogen. Compare thermal profiles (melting points, enthalpy changes) with computational crystal structure predictions (e.g., Mercury CSD) .

Q. How can researchers design assays to evaluate the antioxidant activity of this compound?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. For DPPH, prepare a 0.1 mM methanolic solution, add test compound (0.1–1.0 mg/mL), and measure absorbance at 517 nm after 30 min. Calculate IC50 values using nonlinear regression. Include ascorbic acid as a positive control and triplicate runs to address variability .

Q. How can researchers resolve contradictions in reported biological activity data of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of primary literature, focusing on variables such as cell lines, assay protocols, and compound purity. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Replicate key studies under controlled conditions, adhering to OECD guidelines for in vitro testing .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate LD50/EC50 values. Use software like GraphPad Prism® for curve fitting, and report 95% confidence intervals. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Q. How should researchers address discrepancies between computational (in silico) predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER or CHARMM). Cross-validate with quantum mechanical calculations (DFT) at the B3LYP/6-31G* level. Experimentally, use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.